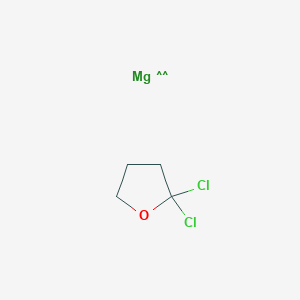
2,2-Dichlorooxolane--magnesium (1/1)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Dichlorooxolane–magnesium (1/1) is a chemical compound that features a magnesium atom coordinated to a 2,2-dichlorooxolane ligand
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dichlorooxolane–magnesium (1/1) typically involves the reaction of 2,2-dichlorooxolane with a magnesium source under controlled conditions. One common method is the Grignard reaction, where 2,2-dichlorooxolane is reacted with magnesium in the presence of an anhydrous ether solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference.
Industrial Production Methods
On an industrial scale, the production of 2,2-Dichlorooxolane–magnesium (1/1) may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance the efficiency and safety of the production process.
化学反应分析
Types of Reactions
2,2-Dichlorooxolane–magnesium (1/1) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different magnesium oxides.
Reduction: It can be reduced to yield magnesium metal and other by-products.
Substitution: The chlorine atoms in the 2,2-dichlorooxolane ligand can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield magnesium oxide, while substitution reactions can produce a variety of substituted oxolanes.
科学研究应用
2,2-Dichlorooxolane–magnesium (1/1) has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: The compound can be used in the study of magnesium’s role in biological systems.
Medicine: Research into its potential use in drug delivery systems is ongoing.
Industry: It is utilized in the production of advanced materials, including polymers and composites.
作用机制
The mechanism of action of 2,2-Dichlorooxolane–magnesium (1/1) involves the coordination of the magnesium atom to the oxygen and chlorine atoms of the 2,2-dichlorooxolane ligand. This coordination affects the electronic properties of the compound, making it reactive towards various chemical transformations. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
Magnesium Oxide: A simple magnesium compound with different reactivity and applications.
Magnesium Chloride: Another magnesium compound used in various industrial processes.
2,2-Dichloroethanol: A related compound with different chemical properties.
Uniqueness
2,2-Dichlorooxolane–magnesium (1/1) is unique due to its specific ligand coordination, which imparts distinct reactivity and potential applications compared to other magnesium compounds. Its ability to undergo a variety of chemical reactions makes it a versatile reagent in both research and industrial settings.
属性
CAS 编号 |
167408-26-6 |
|---|---|
分子式 |
C4H6Cl2MgO |
分子量 |
165.30 g/mol |
InChI |
InChI=1S/C4H6Cl2O.Mg/c5-4(6)2-1-3-7-4;/h1-3H2; |
InChI 键 |
OGTUSDOVGCZTNL-UHFFFAOYSA-N |
规范 SMILES |
C1CC(OC1)(Cl)Cl.[Mg] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]ethene-1,1,2-tricarbonitrile](/img/structure/B12563123.png)

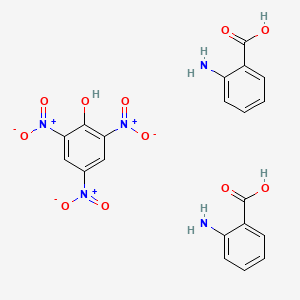
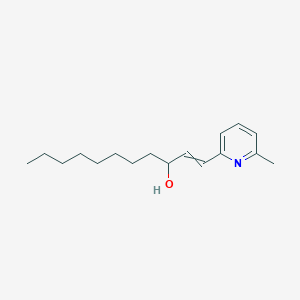
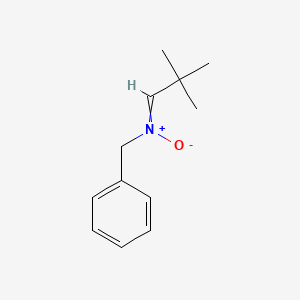
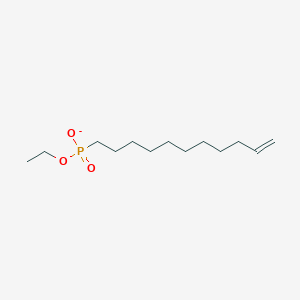
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(1S)-1-carboxy-3-methylsulfanylpropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-[[(2S)-6-amino-2-[[(2S)-2-aminopropanoyl]amino]hexanoyl]amino]-5-oxopentanoic acid](/img/structure/B12563172.png)
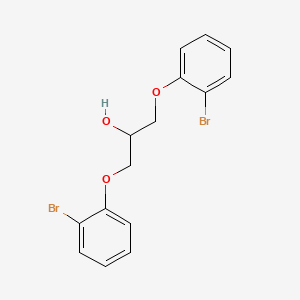
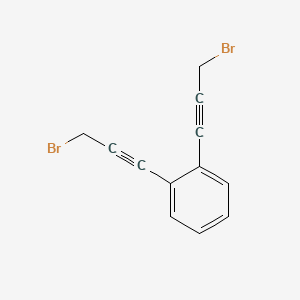
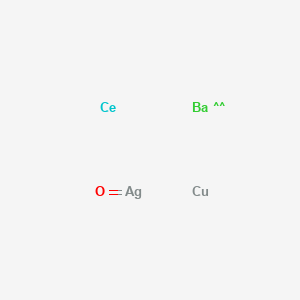
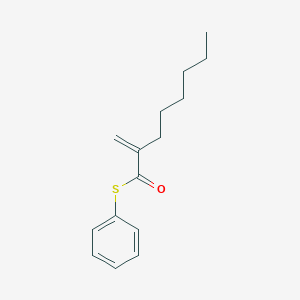
![3-[(2-Aminoethyl)amino]-2H-indol-2-one](/img/structure/B12563197.png)
![Tricyclo[12.3.1.1~2,6~]nonadeca-1(18),2(19),3,5,14,16-hexaene-3,8,9,11,12,17-hexol](/img/structure/B12563209.png)
![2-[(3,3,4,4,5,5,6,6,6-Nonafluorohexyl)oxy]cyclohepta-2,4,6-trien-1-one](/img/structure/B12563220.png)
